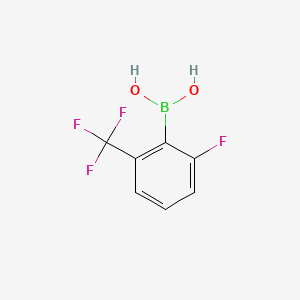
3-(4-Fluorphenyl)pyridin
Übersicht
Beschreibung
3-(4-Fluorophenyl)pyridine is a compound with the CAS Number: 85589-65-7. It has a molecular weight of 173.19 . This compound belongs to the class of organic compounds known as phenylpyrroles, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines described in the literature . For instance, one study reported the synthesis of 38 pyrazolo [3,4- b ]pyridine derivatives based on scaffold hopping and computer-aid drug design . Another study reported the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)pyridine is represented by the formula C11H8FN . The InChI key for this compound is UWTPPGDNJIIUBY-UHFFFAOYSA-N .It is stored at a temperature of 2-8°C . The compound appears as an off-white solid .
Wissenschaftliche Forschungsanwendungen
Antimicrobialle und antivirale Aktivitäten
„3-(4-Fluorphenyl)pyridin“ Verbindungen sind für ihr Potenzial in antimikrobiellen und antiviralen Therapien bekannt. Das Vorhandensein des Pyridinkernes, insbesondere in Kombination mit anderen Heterocyclen, wurde mit therapeutischen Eigenschaften wie antimikrobiellen und antiviralen Aktivitäten in Verbindung gebracht . Diese Verbindungen können mit bestimmten Proteinen interagieren, was ihre Selektivität für die Zielerkennung von mikrobiellen und viralen Krankheitserregern definieren kann.
Biomedizinische Anwendungen
Die strukturelle Ähnlichkeit von Pyrazolo[3,4-b]pyridinen, die eng mit „this compound“ verwandt sind, zu den Purinbasen Adenin und Guanin hat in der medizinischen Chemie Interesse geweckt. Diese Verbindungen wurden aufgrund ihrer potenziellen biologischen Aktivität für eine Vielzahl von biologischen Zielen eingesetzt .
Arzneimittelentwicklung
Das Fluoratom in „this compound“ kann vorteilhaft sein, wenn es in kleine Moleküle für Arzneimittel eingebaut wird. Seine Größe, Elektronegativität und die Fähigkeit, metabolische Oxidationsstellen zu blockieren, machen es zu einem wertvollen Bestandteil bei der Entwicklung neuer Medikamente .
Synthese von heterozyklischen Verbindungen
„this compound“ dient als Schlüsselzwischenprodukt bei der Synthese verschiedener heterozyklischer Verbindungen. Diese Verbindungen sind aufgrund ihrer vielfältigen chemischen Eigenschaften und biologischen Aktivitäten essentiell für die Entwicklung neuer Materialien und Arzneimittel .
Antitumoraktivitäten
Pyridinverbindungen, einschließlich „this compound“, wurden auf ihre Antitumoreigenschaften untersucht. Ihre Fähigkeit, mit spezifischen zellulären Zielen zu interagieren, macht sie zu Kandidaten für die Entwicklung von Krebsmedikamenten .
Neurologische und Erkrankungen des Immunsystems
Verwandte Pyridinverbindungen haben sich bei der Behandlung von Erkrankungen des Nerven- und Immunsystems als vielversprechend erwiesen. Ihre Aktivität in diesen Bereichen eröffnet Möglichkeiten für die Verwendung von „this compound“ bei der Behandlung neurologischer Erkrankungen und Erkrankungen des Immunsystems .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3-(4-Fluorophenyl)pyridine is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a key mediator in cytokine-induced signaling events that are activated in response to a variety of extracellular stimuli such as stress factors, apoptosis, and proliferation .
Mode of Action
It is known that it interacts with its target, mapk14 . The interaction between the compound and its target leads to changes in the cellular processes regulated by MAPK14 .
Biochemical Pathways
Given its target, it is likely that it affects the pathways regulated by mapk14 . These pathways play integral roles in disease states including oncogenesis, autoimmune diseases, and inflammatory processes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
Given its target, it is likely that it influences the cellular processes regulated by mapk14 .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTPPGDNJIIUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573910 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85589-65-7 | |
| Record name | 3-(4-Fluorophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



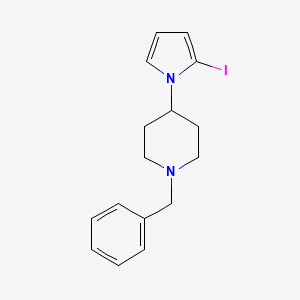
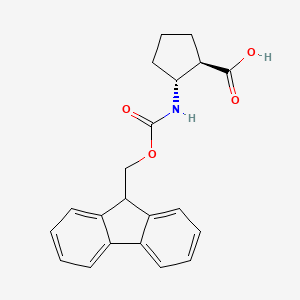
![5H-Pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1316067.png)
![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)

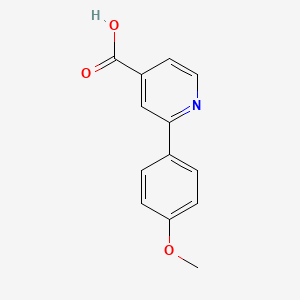
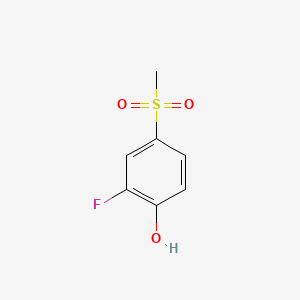
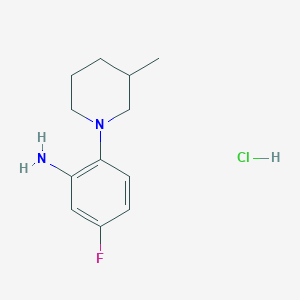
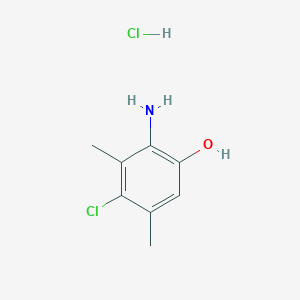

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)
